![molecular formula C19H19NO6 B2602564 Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate CAS No. 2034352-09-3](/img/structure/B2602564.png)
Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2,3-dihydroxybenzoic acid as an initial material . The process may include alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route is reported to encompass fewer side reactions, simplify the synthetic and isolation process, and increase yield with higher purity .Scientific Research Applications
- Cytotoxic Agent The 1,3,4-oxadiazole scaffold, present in this compound, is associated with cytotoxic properties. Researchers have explored the antitumor activity of related oxadiazole derivatives, making this compound a potential candidate for cancer therapy.
- The crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide) has been determined . This information aids in understanding its molecular arrangement, which can guide further studies and applications.
Crystallography and Structural Studies
Computational Chemistry and Docking Studies
properties
IUPAC Name |
methyl 4-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-11-15(21)14-6-7-16-17(10-14)26-9-8-25-16/h2-7,10,15,21H,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPSFUJOFZKVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate |
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